molecular formula C12H13ClN2O4 B1305561 5-[N'-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid CAS No. 333405-85-9

5-[N'-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid

Cat. No.: B1305561
CAS No.: 333405-85-9
M. Wt: 284.69 g/mol
InChI Key: LIPJKVDWXXYYFQ-UHFFFAOYSA-N
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Description

5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid is an organic compound with the molecular formula C12H13ClN2O4 and a molecular weight of 284.7 g/mol . This compound is characterized by the presence of a 2-chlorobenzoyl group attached to a hydrazino moiety, which is further connected to a 5-oxo-pentanoic acid chain. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the intermediate 2-chlorobenzoyl hydrazine. This intermediate is then reacted with 5-oxo-pentanoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory preparation, with optimization for larger scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to an amine.

    Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazino group allows for unique interactions with biological molecules, making it a valuable compound for research applications.

Properties

IUPAC Name

5-[2-(2-chlorobenzoyl)hydrazinyl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c13-9-5-2-1-4-8(9)12(19)15-14-10(16)6-3-7-11(17)18/h1-2,4-5H,3,6-7H2,(H,14,16)(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPJKVDWXXYYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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